

Methods for removing residual Tween 65 from a final product

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Compound of Interest

Compound Name: Tween 65

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Technical Support Center: Removal of Residual Tween 65

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of residual **Tween 65** (Polysorbate 65) from final products.

Frequently Asked Questions (FAQs)

Q1: What is **Tween 65** and why is its removal from a final product necessary?

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier, stabilizer, and dispersing agent in a variety of industries, including pharmaceuticals and cosmetics. It is essential for solubilizing and stabilizing proteins and preventing their aggregation or adsorption to surfaces.^{[1][2]} However, residual **Tween 65** in a final product can cause several issues:

- **Interference with downstream applications:** Detergents can suppress peptide ionization in mass spectrometry, interfere with ELISA and 2D-electrophoresis, and affect chromatographic analyses.
- **Product purity and quality:** High concentrations of residual surfactants can be considered impurities. The degradation of polysorbates can lead to the formation of particles, affecting

the quality and stability of biotherapeutics.[3][4][5]

- Regulatory requirements: Regulatory agencies require the quantification and control of excipients like polysorbates in final drug products to ensure product safety and consistency. [1]

Q2: What are the common methods for removing residual **Tween 65**?

Several methods can be employed to remove **Tween 65**, each with its own advantages and limitations. The most common techniques include:

- Affinity/Hydrophobic Adsorption Chromatography: Utilizes resins that specifically bind detergents. Polystyrene-based resins or specialized commercial columns are highly effective.[6]
- Diafiltration (DF): A membrane-based process that removes small molecules like detergent monomers from a solution while retaining larger molecules like proteins.[7][8] It is often performed in constant volume mode, where a new buffer is added at the same rate as the filtrate is removed.[8]
- Precipitation: Involves adding a solvent, typically cold acetone, to cause the protein to precipitate.[9] The protein pellet is then separated from the supernatant containing the detergent.
- Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size. It can separate larger protein molecules from smaller detergent monomers.[10]
- Ion-Exchange Chromatography (IEX): Can be used if the protein and detergent have different net charges, allowing the protein to bind to the resin while the detergent flows through.[10]

Q3: How do I choose the most suitable removal method for my experiment?

The choice of method depends on several factors:

- Properties of your protein: Consider its stability in organic solvents (for precipitation), its size (for diafiltration and SEC), and its surface hydrophobicity.

- Downstream application: For sensitive applications like mass spectrometry, a highly efficient method like affinity chromatography is often preferred.
- Scale of the experiment: Diafiltration is suitable for large volumes, while spin columns with affinity resins are ideal for smaller sample volumes.[\[11\]](#)
- Critical Micelle Concentration (CMC) of **Tween 65**: Methods like dialysis and diafiltration are most effective at removing detergent monomers, not the larger micelles that form above the CMC. Diluting the sample below the CMC can improve removal efficiency but may not be practical for all samples.[\[12\]](#)

Q4: How can I detect and quantify the amount of residual **Tween 65**?

Robust analytical methods are necessary to confirm the removal of **Tween 65**. Common techniques include:

- High-Performance Liquid Chromatography (HPLC): Methods such as Reversed-Phase HPLC (RP-HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are frequently used for accurate quantitation.
- Colorimetric Assays: Methods based on derivatization, such as using cobalt-thiocyanate, can be used to quantify polysorbates, though they may require a prior extraction step to remove interfering proteins.[\[13\]](#)

Q5: What are the acceptable limits for residual **Tween 65** in a final product?

There are no universal regulatory limits for residual **Tween 65**; the acceptable level is product-specific.[\[2\]](#) The concentration of polysorbates in commercial biopharmaceutical products is typically in the range of 0.01% to 0.05% (w/v).[\[14\]](#) The control strategy for polysorbates involves understanding its impact on the product's critical quality attributes (CQAs) and ensuring that its concentration and degradation levels do not compromise the product's stability and safety.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Comparison of Common **Tween 65** Removal Methods

Method	Principle	Advantages	Disadvantages	Representative Efficiency
Affinity/Hydrophobic Adsorption	Hydrophobic interaction between resin and detergent	High efficiency and specificity; high protein recovery; available in convenient formats (e.g., spin columns).[5]	Resin capacity can be a limiting factor; potential for non-specific protein binding.	>99% detergent removal with >87% protein recovery (for Tween 20).[5]
Diafiltration (DF)	Size-based separation using a semipermeable membrane	Scalable; can be used for buffer exchange simultaneously; non-denaturing.[8]	Inefficient at removing detergent micelles (above CMC); potential for protein loss due to membrane adsorption.[12]	>99.5% removal of permeable solutes after 6 diafiltration volumes.[7][15]
Acetone Precipitation	Protein precipitation in cold organic solvent	Concentrates the protein sample; effective at removing many contaminants.[16]	High risk of protein denaturation and aggregation; pellet can be difficult to resolubilize.[9][16]	Varies by protein; primary risk is to protein recovery and activity, not removal efficiency.
Size-Exclusion Chromatography (SEC)	Separation based on molecular size	Gentle, non-denaturing conditions; can also be used for buffer exchange.	Inefficient for detergents with low CMCs (large micelles); can lead to sample dilution.[5][10]	Dependent on the size difference between protein and detergent micelles.

Table 2: Example Performance of a Commercial Detergent Removal Resin

Data below is for Tween 20, which is structurally similar to **Tween 65**, using Pierce Detergent Removal Resin as a representative example.

Parameter	Value	Reference
Starting Detergent Concentration	0.25%	[5]
Detergent Removal Efficiency	>99%	[5]
Protein (BSA) Recovery	~87%	[5]

Experimental Protocols

Protocol 1: **Tween 65** Removal Using a Commercial Affinity Resin (Spin Column Format)

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

- Detergent removal spin column
- Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)
- Collection tubes
- Centrifuge

Procedure:

- Resin Preparation: If the resin is in a slurry, gently swirl the bottle to create a uniform suspension.
- Column Equilibration: a. Remove the column's bottom tab and place it in a collection tube. b. Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the

storage buffer. c. Add 500 μ L of Equilibration Buffer to the column. Centrifuge for 1-2 minutes and discard the flow-through. d. Repeat the equilibration step two more times.

- **Sample Loading:** a. Place the equilibrated column into a fresh collection tube. b. Slowly apply your protein sample containing **Tween 65** to the center of the resin bed. c. Incubate the column for 2-5 minutes at room temperature to allow the detergent to bind to the resin.
- **Protein Elution:** a. Centrifuge the column for 2 minutes at the recommended speed to collect the purified, detergent-free protein sample. The eluate contains your protein.
- **Regeneration (Optional):** Some resins can be regenerated for reuse. Follow the manufacturer's protocol, which typically involves washing with a high-concentration organic solvent followed by extensive re-equilibration.

Protocol 2: **Tween 65** Removal Using Continuous Diafiltration (DF)

This protocol describes a constant-volume diafiltration process to exchange a **Tween 65**-containing buffer with a new, detergent-free buffer.

Materials:

- Tangential Flow Filtration (TFF) system or a centrifugal concentrator with a suitable ultrafiltration membrane.
- Diafiltration Buffer (the final desired buffer without **Tween 65**).
- Stirred reservoir.

Procedure:

- **Membrane Selection:** Choose an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3 to 6 times smaller than the molecular weight of your protein to ensure >99% protein retention.[\[15\]](#)
- **System Setup:** Assemble the diafiltration system according to the manufacturer's instructions. If using a TFF system, equilibrate the system with the Diafiltration Buffer.

- **Concentration (Optional):** If your initial sample volume is large, you can first concentrate it to a smaller, more manageable volume.
- **Diafiltration Process:** a. Place the protein sample in the reservoir. b. Begin the filtration process. c. Add the Diafiltration Buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the reservoir. d. Continue this process for at least 6 diafiltration volumes (DV), where one DV is equal to the initial sample volume. [7] For example, for a 100 mL sample, you would need to pass at least 600 mL of Diafiltration Buffer through the system.
- **Final Concentration:** After the buffer exchange is complete, stop adding new buffer and allow the system to concentrate the protein to the desired final volume.
- **Product Recovery:** Collect the purified, concentrated protein from the system.

Protocol 3: **Tween 65** Removal Using Acetone Precipitation

This method should be used with caution as it can denature proteins.[16] It is often used for samples intended for analysis by SDS-PAGE or mass spectrometry where denaturation is acceptable.

Materials:

- Reagent-grade acetone, pre-chilled to -20°C.
- Acetone-compatible centrifuge tubes.
- Refrigerated centrifuge.
- Resuspension buffer (compatible with downstream application).

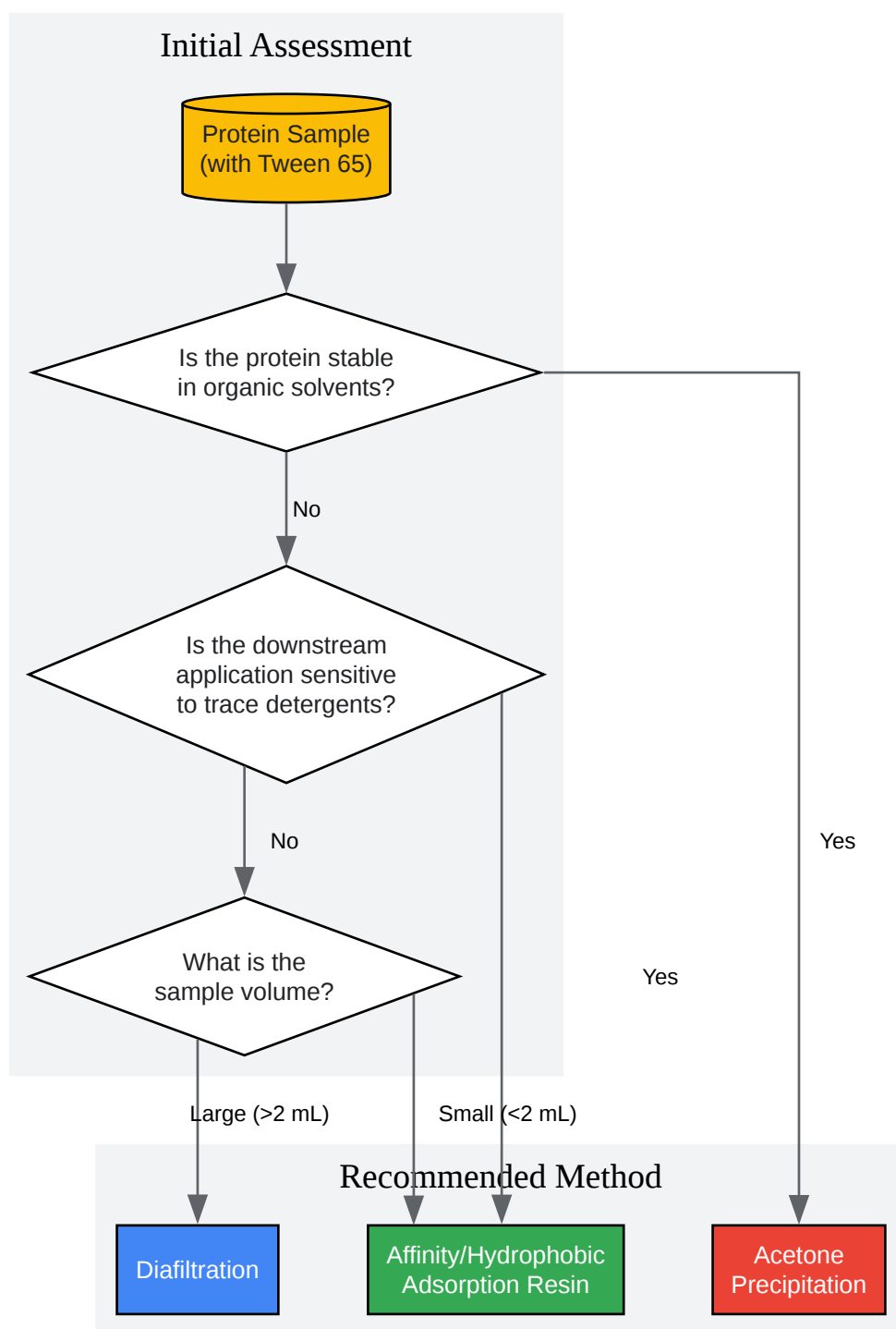
Procedure:

- **Sample Preparation:** Place your protein sample in a pre-chilled, acetone-compatible tube.
- **Precipitation:** a. Add four volumes of ice-cold (-20°C) acetone to your sample (e.g., add 800 µL of cold acetone to 200 µL of protein sample).[9][16] b. Vortex the tube briefly to mix. c.

Incubate the mixture at -20°C for at least 60 minutes.^[16] Incubation can be extended overnight.^[17]

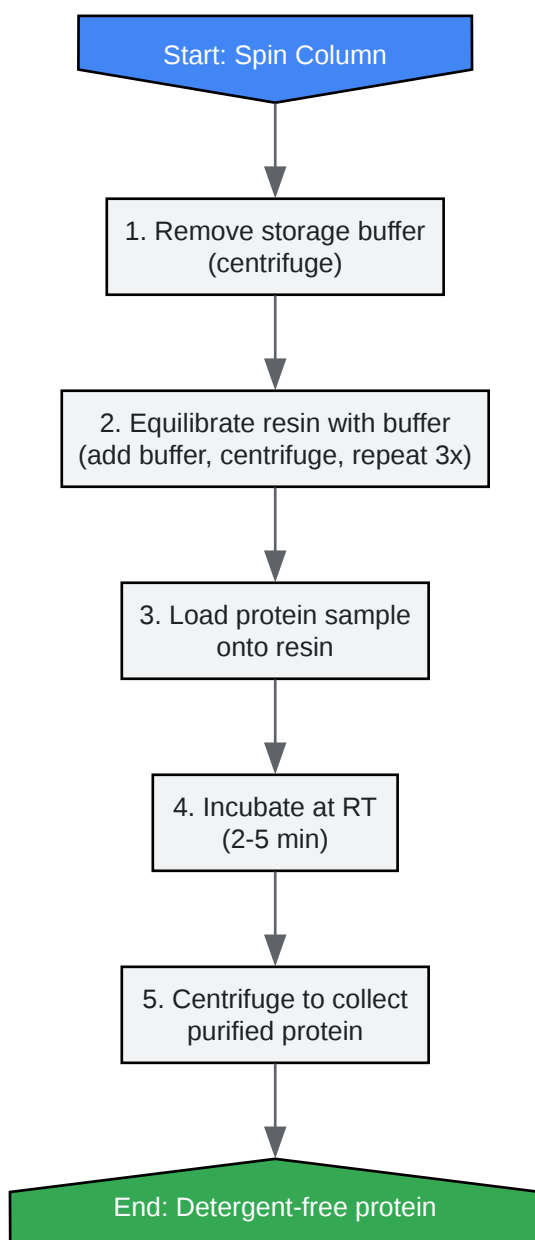
- Pelleting: a. Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.^[16] b. Carefully decant and discard the supernatant, which contains the acetone and dissolved **Tween 65**. Be careful not to disturb the protein pellet.
- Pellet Drying: a. Allow the pellet to air-dry in the uncapped tube for 5-30 minutes at room temperature.^[17] Do not over-dry the pellet, as this will make it very difficult to redissolve.
- Resuspension: a. Add an appropriate volume of your desired resuspension buffer (e.g., sample buffer for SDS-PAGE). b. Vortex or pipette up and down to fully resuspend the protein pellet. This may require patience and gentle heating depending on the protein and buffer.

Mandatory Visualizations



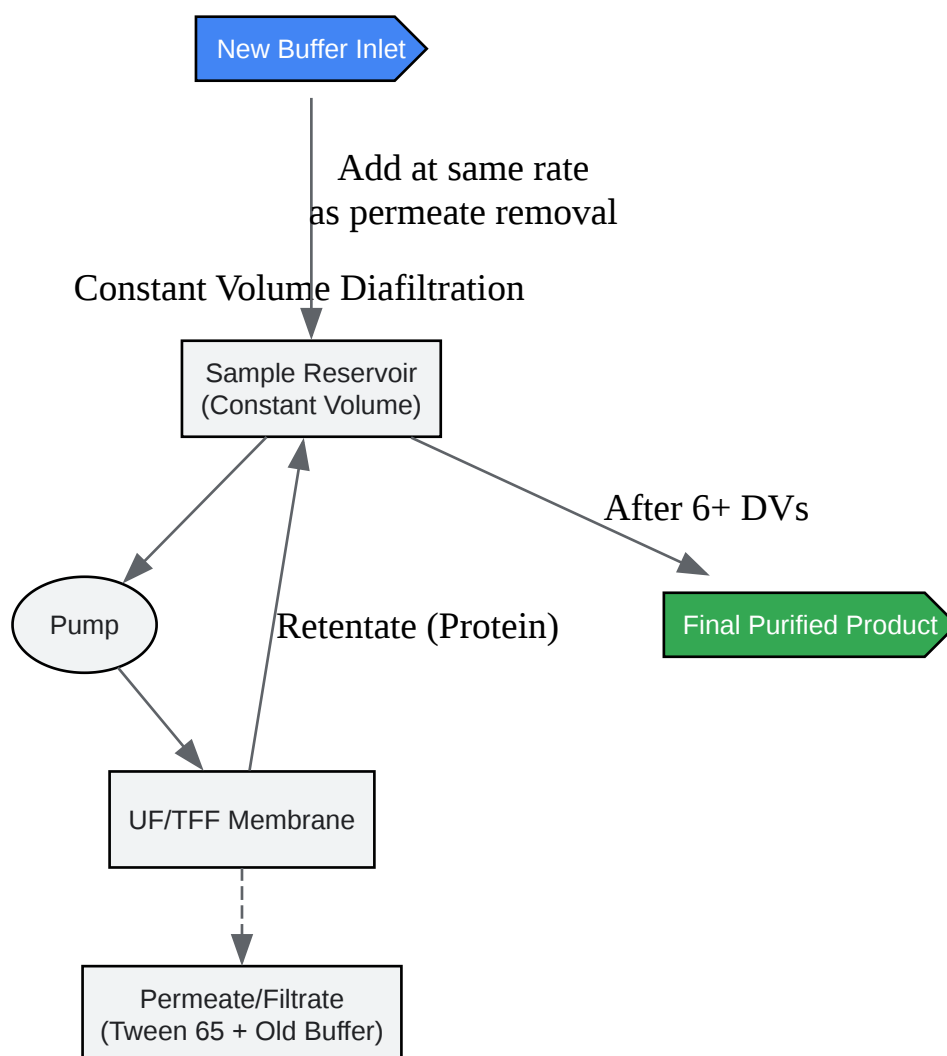
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Caption: Decision tree for selecting a **Tween 65** removal method.



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Caption: Workflow for **Tween 65** removal using an affinity spin column.



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Caption: Workflow for continuous diafiltration for buffer exchange.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low Protein Recovery	1. Non-specific binding: Protein is adsorbing to the diafiltration membrane or chromatography resin.	- For diafiltration, ensure the membrane material is compatible with your protein (e.g., PES, regenerated cellulose).[12]- For affinity resins, check with the manufacturer for low-binding options. Consider adding a "carrier" protein like BSA for very dilute samples.[12]
2. Protein precipitation: The removal process is causing the protein to aggregate and precipitate.	- If using precipitation, ensure the pellet is not over-dried and use a suitable solubilizing buffer.[17]- For other methods, ensure buffer pH and ionic strength are optimal for protein stability.[10]	
3. Inefficient elution: Protein remains bound to the affinity resin.	- Optimize elution conditions (e.g., pH, salt concentration) as recommended by the resin manufacturer.	
Inefficient Tween 65 Removal	1. Concentration above CMC: For diafiltration or dialysis, the Tween 65 concentration is above its Critical Micelle Concentration, forming large micelles that are not easily removed.	- Dilute the sample to below the CMC before starting diafiltration, if possible.[12]- Use a method not dependent on micelle size, such as affinity/hydrophobic adsorption chromatography.[6]
2. Insufficient washing/volumes: Not enough diafiltration volumes were used, or the affinity resin was not washed sufficiently.	- For diafiltration, ensure at least 6 diafiltration volumes of new buffer are passed through the system.[7]- For affinity chromatography, ensure the column is washed as per the	

protocol to remove unbound molecules.

Protein Denaturation or Aggregation

1. Harsh solvent: Acetone precipitation is known to cause denaturation.

- Avoid acetone precipitation if protein activity is critical.[16]- If it must be used, perform all steps at 4°C or on ice and minimize the time the protein is in pellet form.

2. Shear stress: High flow rates in TFF systems can cause shear stress on proteins.

- Optimize the pump speed and pressures in your TFF system to minimize shear while maintaining efficient flux.

Interference in Downstream Assays (e.g., Mass Spec)

1. Incomplete removal: Trace amounts of Tween 65 remain and are interfering with the analysis.

- Repeat the removal step or combine two different methods (e.g., diafiltration followed by an affinity spin column).- Use a highly efficient method like a specialized detergent removal resin.[5]

2. Contamination from resin/column: Leachables from the chromatography resin are interfering.

- Ensure the column and resin are properly equilibrated and washed with high-purity buffers before use.

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